

Definitive Spectral Signature of 4-(Boc-amino)-1-butanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Boc-amino)-1-butanol

Cat. No.: B019697

[Get Quote](#)

Accurate characterization of **4-(Boc-amino)-1-butanol** relies on a cohesive interpretation of multiple analytical techniques. The molecular formula is $C_9H_{19}NO_3$ with a molecular weight of approximately 189.25 g/mol .[\[3\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the molecule's hydrogen environments. The key to interpretation is understanding the influence of the electronegative oxygen and nitrogen atoms, which deshield adjacent protons, causing them to resonate at a higher chemical shift (further downfield).

- $-C(CH_3)_3$ (Boc group): A large singlet peak integrating to 9 protons, typically observed around δ 1.44 ppm. This is the hallmark signal of the tert-butyl group.
- $-CH_2-OH$ (C4): A triplet around δ 3.63 ppm. This signal is downfield due to the direct attachment of the hydroxyl group. It appears as a triplet because it is coupled to the two adjacent protons on C3.
- $-NH-CH_2-$ (C1): A quartet (or triplet of triplets) around δ 3.13 ppm. These protons are adjacent to the nitrogen of the carbamate group, shifting them downfield. They are coupled to both the NH proton and the two protons on C2.
- Internal Methylene Groups ($-CH_2-CH_2-$): The two central methylene groups (C2 and C3) appear as overlapping multiplets in the region of δ 1.50-1.60 ppm. Their signals are more

complex due to coupling with protons on both adjacent carbons.

- -NH-: A broad singlet or triplet around δ 4.5-5.0 ppm. The chemical shift and multiplicity of this proton can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the presence of all 9 unique carbon atoms in the molecule.

- -C(CH₃)₃ (Boc quaternary C): A signal around δ 79.0 ppm.
- -CH₂-OH (C4): The carbon attached to the hydroxyl group is the most deshielded of the aliphatic chain, appearing around δ 62.5 ppm.
- -NH-CH₂- (C1): The carbon adjacent to the nitrogen appears around δ 40.5 ppm.
- -C(CH₃)₃ (Boc methyl C's): A strong signal for the three equivalent methyl carbons at δ 28.4 ppm.
- Internal Methylene Groups (C2, C3): The remaining two methylene carbons are found upfield, typically around δ 29.5 ppm and δ 26.5 ppm.
- C=O (Carbamate): The carbonyl carbon of the Boc group is significantly deshielded and appears around δ 156.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight. Using electrospray ionization (ESI), one would expect to observe the following ions:

- [M+H]⁺: ~190.14 m/z
- [M+Na]⁺: ~212.12 m/z

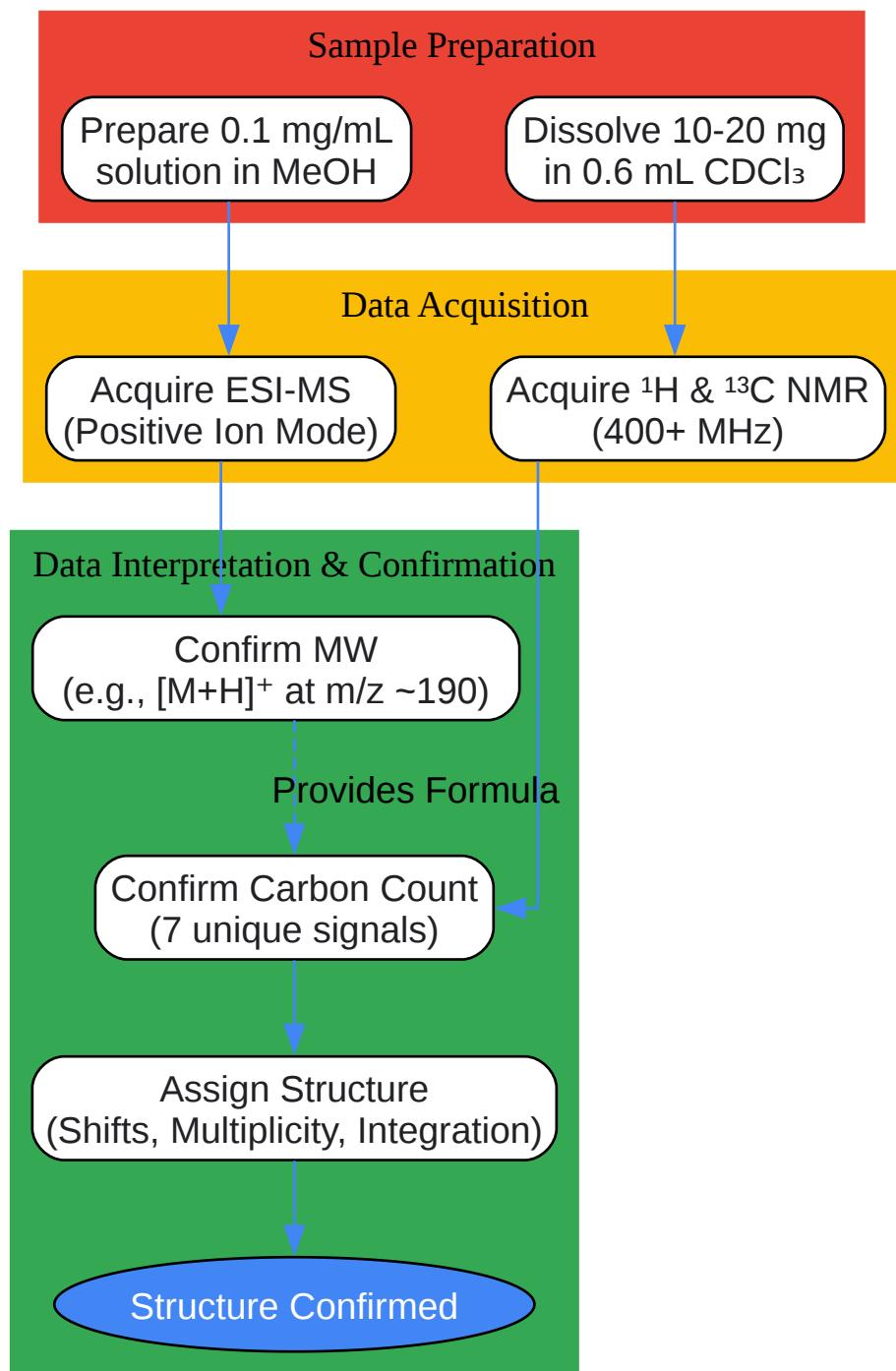
Comparative Analysis: Distinguishing Homologs

In a laboratory setting, it is crucial to differentiate **4-(Boc-amino)-1-butanol** from its shorter and longer chain homologs, 3-(Boc-amino)-1-propanol and 5-(Boc-amino)-1-pentanol, which may be used in similar applications.^{[4][5]} The primary distinction in their NMR spectra arises from the number of methylene groups and the resulting changes in chemical shifts.

Compound	Molecular Weight	Key ¹ H NMR Chemical Shifts (ppm, approx.)	Key ¹³ C NMR Chemical Shifts (ppm, approx.)
3-(Boc-amino)-1-propanol	175.23	-CH ₂ OH: ~3.60, -NHCH ₂ : ~3.20, -CH ₂ : ~1.70	-CH ₂ OH: ~60.5, -NHCH ₂ : ~39.0, -CH ₂ : ~32.0
4-(Boc-amino)-1-butanol	189.25 ^[2]	-CH ₂ OH: ~3.63, -NHCH ₂ : ~3.13, -CH ₂ CH ₂ : ~1.56	-CH ₂ OH: ~62.5, -NHCH ₂ : ~40.5, -CH ₂ CH ₂ : ~29.5, 26.5
5-(Boc-amino)-1-pentanol	203.28 ^[5]	-CH ₂ OH: ~3.60, -NHCH ₂ : ~3.10, -CH ₂ CH ₂ CH ₂ : ~1.30-1.55	-CH ₂ OH: ~62.8, -NHCH ₂ : ~40.8, -CH ₂ CH ₂ CH ₂ : ~32.5, 29.5, 23.0

As the alkyl chain lengthens, the chemical shifts of the internal methylene groups (-CH₂-) move further upfield (lower ppm), becoming more shielded from the electron-withdrawing effects of the terminal functional groups. The presence of four distinct signals for the butyl chain carbons in the ¹³C NMR spectrum of **4-(Boc-amino)-1-butanol** is a definitive identifier compared to the three signals for the propanol and five for the pentanol derivative.^[6]

Best Practices for Spectral Confirmation: A Validated Workflow


To ensure trustworthy and reproducible results, a systematic approach to sample preparation and data analysis is required.

Experimental Protocol

- Sample Preparation (NMR):

- Accurately weigh approximately 10-20 mg of the **4-(Boc-amino)-1-butanol** sample.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. Chloroform-d (CDCl_3) is often preferred for its ability to dissolve the compound well and for its simple solvent residual peak.
 - Ensure the solution is clear and homogenous. If not, gentle warming or sonication may be required.
- Sample Preparation (MS):
 - Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - If necessary, add a trace amount of formic acid or sodium acetate to promote the formation of $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ adducts, respectively.
 - Data Acquisition:
 - NMR: Acquire ^1H , ^{13}C , and optionally 2D correlation spectra (like HSQC) on a spectrometer (e.g., 400 MHz or higher). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - MS: Infuse the sample solution into an ESI-MS system and acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-500).
 - Data Interpretation:
 - First, analyze the mass spectrum to confirm the molecular weight. The presence of a peak at m/z ~190 or ~212 is strong evidence for the correct compound.
 - Next, examine the ^{13}C NMR to count the number of carbon signals. For **4-(Boc-amino)-1-butanol**, seven distinct signals (with two overlapping for the internal methylenes) are expected.
 - Finally, interpret the ^1H NMR spectrum. Confirm the presence of the large 9H singlet for the Boc group and the characteristic signals for the methylene groups adjacent to the N

and O atoms. Check that the integration values correspond to the number of protons in each environment.


[Click to download full resolution via product page](#)

Workflow for Spectral Confirmation

Troubleshooting Common Impurities

Deviations from the expected spectra often indicate the presence of impurities. Understanding the synthesis and handling of **4-(Boc-amino)-1-butanol** allows for the prediction of likely contaminants. The Boc group is notoriously sensitive to acid and can be cleaved unintentionally.^{[7][8]}

- Unreacted Starting Material (4-Amino-1-butanol):
 - ^1H NMR: Appearance of new, sharper signals for the methylene groups adjacent to the now-free amine ($\sim\delta$ 2.7 ppm) and the alcohol ($\sim\delta$ 3.6 ppm).^[9] The characteristic 9H singlet of the Boc group will be absent for this species.
 - MS: A peak corresponding to the molecular weight of 4-amino-1-butanol ($[\text{M}+\text{H}]^+$ at m/z ~ 90.1).
- Accidental Deprotection:
 - This results in the formation of 4-amino-1-butanol, and the spectral indicators will be the same as for unreacted starting material. This can occur during workup with acidic solutions or upon prolonged storage in non-neutral conditions.^[10]
- Di-tert-butyl dicarbonate ((Boc)₂O):
 - ^1H NMR: A single, sharp singlet at $\sim\delta$ 1.5 ppm. This impurity is common if excess reagent is used during the protection step.
- tert-Butanol:
 - A byproduct of both the protection reaction and any degradation of the Boc group.
 - ^1H NMR: A sharp singlet at $\sim\delta$ 1.28 ppm.

[Click to download full resolution via product page](#)*Logic for Impurity Identification*

By cross-referencing these potential impurity signatures with the acquired data, researchers can confidently assess the purity of their **4-(Boc-amino)-1-butanol** and make informed decisions for subsequent experimental steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aapep.bocsci.com [aapep.bocsci.com]
- 2. 4-(Boc-氨基)-1-丁醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-(Boc-amino)-1-pentanol = 95.0 GC 75178-90-4 [sigmaaldrich.com]
- 6. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. 4-Amino-1-butanol(13325-10-5) 1H NMR spectrum [chemicalbook.com]
- 10. BOC deprotection [ms.bzchemicals.com]
- To cite this document: BenchChem. [Definitive Spectral Signature of 4-(Boc-amino)-1-butanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019697#spectral-data-confirmation-for-4-boc-amino-1-butanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com